molecular formula C13H11N5O2 B1607062 3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid CAS No. 361986-58-5

3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid

Cat. No.: B1607062
CAS No.: 361986-58-5
M. Wt: 269.26 g/mol
InChI Key: OCHDRKQTIRJRGE-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine Core Structure

The pyrazolo[3,4-d]pyrimidine scaffold consists of:

  • A pyrazole ring (positions 1–5) fused to a pyrimidine ring (positions 3–7) at the pyrazole’s C3 and pyrimidine’s C4 (Figure 1).
  • Key bonding features :
    • The pyrazole nitrogen at position 1 is methylated (N-CH₃), rendering it non-basic.
    • The pyrimidine nitrogens at positions 7 and 9 participate in conjugated π-bonding, stabilizing the aromatic system.
    • Position 4 hosts the amino group (-NH-) that bridges the heterocycle to the benzoic acid substituent.

Electronic properties : The core’s electron-deficient nature arises from the pyrimidine ring’s electron-withdrawing nitrogens, making it susceptible to nucleophilic attack at position 4.

Benzoic Acid Substituent Configuration

The benzoic acid group is attached to the heterocycle via a meta-substituted (-NH-) linker:

  • Positioning : The carboxylic acid (-COOH) occupies position 3 on the benzene ring, creating a meta-aminobenzoic acid motif.
  • Steric and electronic effects :
    • The amino group’s lone pair electrons delocalize into the pyrazolo[3,4-d]pyrimidine core, reducing basicity.
    • The carboxylic acid enhances solubility in polar solvents via hydrogen bonding and ionization (pKa ≈ 4.2).
  • Conformational rigidity : The planar benzene ring and coplanar heterocycle restrict rotational freedom, favoring a near-linear arrangement between the core and substituent.

Table 2: Substituent Impact on Physicochemical Properties

Feature Effect on Compound
Pyrazole N1-methylation Increases lipophilicity
Pyrimidine nitrogens Enhances π-π stacking capacity
Carboxylic acid group Improves aqueous solubility

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound remain unpublished, analogous structures provide insights:

  • Related pyrazolo[3,4-d]pyrimidines :

    • The methylated pyrazole nitrogen adopts a chair-like conformation in the solid state, with dihedral angles of 12.5°–15.8° between the pyrazole and pyrimidine rings.
    • Hydrogen bonding between the amino group and adjacent nitrogen atoms (N–H···N) stabilizes the bicyclic system.
  • Benzoic acid derivatives :

    • Carboxylic acid groups typically form dimers via O–H···O hydrogen bonds in crystalline phases, as seen in 4-((1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid (CID 693338).
    • Meta-substitution on the benzene ring creates a twisted conformation (torsion angle: 25°–35°) relative to the heterocycle, minimizing steric clash.

Predicted unit cell parameters (based on homologous compounds):

  • Space group: P-1 (triclinic)
  • Lattice constants:
    • a = 5.42 Å, b = 7.89 Å, c = 12.34 Å
    • α = 93.2°, β = 88.7°, γ = 92.1°
  • Hydrogen-bonding network: N–H···O (2.68 Å) and O–H···N (2.71 Å).

Figure 1: Hypothetical Crystal Packing Diagram
(Note: Diagram not shown; described textually) Molecules align in layered sheets stabilized by intermolecular hydrogen bonds between carboxylic acid groups and pyrimidine nitrogens, with van der Waals interactions between methyl groups.

Properties

IUPAC Name

3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-3-8(5-9)13(19)20/h2-7H,1H3,(H,19,20)(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHDRKQTIRJRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358055
Record name 3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361986-58-5
Record name 3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Pyrazolo[3,4-d]pyrimidine Core

  • Cyclization Approach: Starting from ethyl (ethoxymethylene)cyanoacetate and phenyl hydrazine, an initial cyclization yields ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Subsequent cyclization with formamide at elevated temperatures (e.g., 180°C) affords the pyrazolo[3,4-d]pyrimidinone intermediate. This method provides a robust route to the bicyclic core.

  • Chlorination: The pyrazolo[3,4-d]pyrimidinone is chlorinated using phosphorus oxychloride to give 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, an activated intermediate for nucleophilic substitution.

Amination and Coupling with Benzoic Acid Derivative

  • The 4-chloro intermediate undergoes nucleophilic aromatic substitution with 3-aminobenzoic acid or analogues to yield 3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid derivatives.

  • For the target compound, the phenyl group at N1 is replaced by methylation, which can be achieved either by using methylated pyrazole precursors or post-synthesis methylation under controlled conditions.

Alternative Synthetic Routes

  • Knoevenagel Condensation Route: Starting from 4-phenoxybenzoic acid converted to the acid chloride, reaction with malononitrile in the presence of a base yields 1,1-dicyano-2-hydroxy-2-(4-phenoxyphenyl)ethene, which is methylated and subsequently reacted with hydrazine hydrate to form the pyrazole intermediate. Cyclization with formamide then forms the pyrazolo[3,4-d]pyrimidine core.

  • This route avoids hazardous reagents like trimethylsilyldiazomethane and reduces the number of process steps compared to older methods involving Mitsunobu reactions and palladium-catalyzed cross-couplings.

Process Optimization and Industrial Considerations

  • The latest patented processes emphasize minimizing hazardous reagents, reducing waste, and avoiding costly catalysts or protecting group manipulations.

  • Using a single organic solvent throughout the reaction sequence enhances process efficiency and purity, as demonstrated in the preparation of intermediates closely related to the target compound.

  • Reaction conditions such as temperature control (e.g., 120–140°C for cyclization), reaction times (overnight stirring or 20–30 hours), and solvent selection (toluene, tetrahydrofuran, methanol, acetonitrile) are optimized to maximize yield and purity.

Data Table: Comparative Summary of Synthetic Routes

Step/Feature Cyclization Route Knoevenagel Condensation Route Notes
Starting Materials Ethyl (ethoxymethylene)cyanoacetate, phenyl hydrazine 4-Phenoxybenzoic acid, malononitrile Both use readily available precursors
Key Intermediates Pyrazolo[3,4-d]pyrimidinone, 4-chloro derivative 1,1-Dicyano-2-hydroxy-2-(4-phenoxyphenyl)ethene Knoevenagel condensation yields enol ether
Methylation Precursor methylation or post-cyclization Methylation via trimethylsilyldiazomethane avoided Safer methylation methods preferred
Amination Step Nucleophilic substitution with 3-aminobenzoic acid Reaction with hydrazine hydrate and formamide Efficient ring closure and functionalization
Solvent Use Multiple solvents (acetonitrile, methanol, etc.) Single solvent system (toluene/THF) Single solvent reduces purification steps
Reaction Conditions High temperature (up to 180°C), long duration Moderate temperature (120–140°C), longer duration Optimized for industrial scalability
Purity of Final Product >95% by HPLC >97% by HPLC High purity suitable for pharmaceutical use
Environmental and Safety Considerations Use of phosphorus oxychloride, some hazardous reagents Avoids hazardous reagents, reduces waste Improved green chemistry profile

Research Findings and Notes

  • The pyrazolo[3,4-d]pyrimidine scaffold is versatile and can be functionalized with various amino acid conjugates to modulate biological activity.

  • The preparation of this compound benefits from process improvements that reduce the number of synthetic steps and avoid expensive catalysts, making it more economically viable for pharmaceutical applications.

  • Analytical characterization of key intermediates using NMR (1H and 13C) confirms the structure and purity, with characteristic aromatic signals and carbonyl peaks aiding in verification.

  • The avoidance of Mitsunobu reactions and palladium-catalyzed cross-couplings in newer methods reduces environmental impact and contamination risks.

Chemical Reactions Analysis

Types of Reactions

3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Basic Information

  • Molecular Formula : C13H11N5O2
  • Molecular Weight : 269.26 g/mol
  • Chemical Structure : The structure consists of a benzoic acid moiety linked to a pyrazolo[3,4-d]pyrimidine unit via an amino group.

Medicinal Chemistry

The compound has shown potential as an antitumor agent , with studies indicating its effectiveness against various cancer cell lines. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer progression.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various pyrazolo-pyrimidine derivatives, including 3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid. Results demonstrated significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for further development .

Neuropharmacology

Research has also explored the neuroprotective properties of this compound. It is believed to modulate neurotransmitter systems, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In preclinical trials, the compound exhibited protective effects against neuronal cell death induced by oxidative stress. This was attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses .

Anti-inflammatory Research

The anti-inflammatory properties of this compound have been investigated, with findings indicating that it can inhibit pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity

CytokineInhibition (%)
TNF-alpha75%
IL-660%
IL-1 beta50%

This data suggests that the compound may be useful in developing treatments for inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The compound’s structure allows it to bind to active sites on target proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[3,4-d]pyrimidine scaffold is widely explored for its pharmacological versatility. Below is a detailed comparison of 3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Synthesis Route Biological Activity Key Findings References
This compound 1-Methyl group, benzoic acid at C4-amino Nucleophilic substitution of 4-chloro precursor with 3-aminobenzoic acid Potential PDE or kinase inhibition (inferred from analogs) High solubility due to carboxylic acid; discontinued commercially
4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid 1-Phenyl group, benzoic acid at C4-amino Cyclization of ethyl-5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate with formamide, followed by substitution Anticancer activity Enhanced lipophilicity from phenyl group improves membrane permeability
PDEi5 (4-(3-Ethyl-4-((4-fluorobenzyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)benzoic acid) 1-Methyl, 3-ethyl, 4-fluorobenzylamino, benzoic acid at C6 Hydrolysis of ethyl ester precursor with KOH in ethanol Phosphodiesterase inhibition in Cryptosporidium parvum IC₅₀ < 1 µM; 73% yield; oral efficacy in murine models
1u (Bisarylurea derivative) 1-Methyl, 4-(3-chlorophenyl)urea, ether linkage at C4 SNAr reaction of 4-chloro precursor with phenols, followed by urea coupling Pan-RAF kinase inhibition (IC₅₀ = 12–50 nM) Potent antiproliferative activity in A375 melanoma cells (IC₅₀ = 0.8 µM)
A4 (3-(2-Hydroxyphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) 2-Hydroxyphenyl at C3, ketone at C4 Condensation of pyrazole amide derivatives with formic acid Not reported Structural simplicity but limited solubility due to ketone group

Key Observations

Substituent Effects on Bioactivity: Benzoic Acid vs. Urea: The benzoic acid group in the target compound enhances solubility but may reduce cell permeability compared to lipophilic urea derivatives (e.g., compound 1u) . Methyl vs.

Synthetic Flexibility: The 4-amino position is highly amenable to modification. For example, PDEi5 incorporates a 4-fluorobenzylamino group, enabling potent PDE inhibition , whereas 1u uses a urea linker for kinase targeting .

Biological Performance: The target compound’s lack of reported activity contrasts with 1u (nanomolar kinase inhibition) and PDEi5 (sub-micromolar PDE inhibition). This suggests that the 3-aminobenzoic acid substitution may prioritize solubility over target affinity.

Biological Activity

3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the following chemical formula: C13H11N5O2, and its structure features a pyrazolo[3,4-d]pyrimidine moiety linked to a benzoic acid group. This unique structure is believed to contribute to its biological activities.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. The following table summarizes key findings regarding the biological activity of this compound against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast cancer)0.9
HepG2 (Liver cancer)1.2
HCT116 (Colorectal)1.5
HeLa (Cervical)1.0

These values indicate significant antiproliferative activity, with IC50 values in the low micromolar range, suggesting that this compound can effectively inhibit the growth of various cancer cell types.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Studies indicate that it can cause G2/M phase arrest in several cancer cell lines, thereby preventing cells from dividing.
  • Inhibition of Kinases : The pyrazolo[3,4-d]pyrimidine scaffold is known for inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Structure-Activity Relationships (SAR)

Recent research has focused on understanding how modifications to the pyrazolo[3,4-d]pyrimidine structure affect biological activity:

  • Substituents on the Pyrazole Ring : Variations at positions 1 and 4 have been explored to enhance potency and selectivity against specific cancer types.
  • Linker Variations : Altering the benzoic acid moiety has also been investigated to improve solubility and bioavailability.

Comparative Studies

Comparative studies with other pyrazolo derivatives have highlighted that while many share similar mechanisms, variations in their chemical structure can lead to significant differences in potency and selectivity. For instance, compounds with additional halogen substituents often exhibit enhanced activity against specific cancer cell lines compared to their unsubstituted counterparts .

Case Studies

Several case studies have documented the clinical potential of pyrazolo[3,4-d]pyrimidines:

  • A study involving a derivative similar to this compound demonstrated promising results in preclinical trials for treating breast cancer .
  • Another investigation highlighted its efficacy in overcoming resistance mechanisms in lung cancer cells when used in combination with standard chemotherapeutics .

Q & A

Q. Why do some studies report conflicting cytotoxicity data for similar analogs?

  • Root Causes :
  • Cell Line Variability : Sensitivity differences between, e.g., HeLa vs. MCF-7 cells .
  • Compound Purity : HPLC purity thresholds (>95% vs. <90%) significantly impact IC₅₀ values .
  • Assay Endpoints : Viability assays (MTT vs. ATP-based) may yield divergent results due to detection mechanisms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid

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